Methyl 2-(3-bromopyridin-2-yl)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(3-bromopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-7-6(9)3-2-4-10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXIUMHZGOAWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725568 | |
| Record name | Methyl (3-bromopyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192642-95-8 | |
| Record name | Methyl (3-bromopyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-bromopyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl 2-(3-bromopyridin-2-yl)acetate, a compound with the CAS number 192642-95-8, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.
This compound can be synthesized through several methods, including nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. It serves as an intermediate in the synthesis of more complex organic molecules and is employed in developing new catalysts and ligands for chemical reactions .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | <125 µg/mL |
| B. subtilis | 75 µg/mL |
| S. aureus | 100 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These findings suggest that the compound may inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections caused by resistant strains .
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, particularly colon cancer cells. The mechanism appears to involve the inhibition of specific enzymes critical for cancer cell growth .
Case Study: Colon Cancer Cell Line
In a study examining the effects of this compound on colon cancer cell lines, researchers reported:
- Cell Viability Assay : The compound demonstrated a half-maximal inhibitory concentration (IC50) of approximately 25 µM after 48 hours of treatment.
- Mechanism : The compound was found to induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic intervention.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its mechanism includes:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, altering its reactivity and biological interactions.
- Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes (such as CYP1A2), affecting drug metabolism pathways and enhancing therapeutic efficacy against certain diseases.
Applications in Drug Development
Due to its diverse biological activities, this compound is being explored as a building block in pharmaceutical synthesis. Its potential applications include:
- Development of new antimicrobial agents.
- Synthesis of anticancer drugs targeting specific pathways.
- Use as a ligand in catalysis for organic reactions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrNO
- Molecular Weight : 230.06 g/mol
- CAS Number : 192642-95-8
The compound features a bromine atom at the 3-position of the pyridine ring, which influences its reactivity and application in synthetic pathways.
Synthetic Applications
Methyl 2-(3-bromopyridin-2-yl)acetate serves as a versatile building block in organic synthesis:
- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
- Coupling Reactions : It participates in cross-coupling reactions, like Suzuki-Miyaura coupling, to form biaryl compounds.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Typical Conditions |
|---|---|---|
| Substitution | Nucleophilic substitution with amines | Polar aprotic solvents |
| Oxidation | Conversion to carboxylic acids | Oxidizing agents (e.g., KMnO) |
| Reduction | Formation of alcohols | Reducing agents (e.g., LiAlH) |
| Coupling | Formation of carbon-carbon bonds | Palladium catalysts in ethanol |
Biological Applications
The compound is also explored for its biological activity:
- Drug Development : It is used as a precursor in the synthesis of potential drug candidates targeting neurological disorders and inflammatory diseases.
- Enzyme Inhibitors : this compound has been investigated for its role in developing enzyme inhibitors, particularly those that modulate neurotransmitter systems.
Case Study: Development of Neuroprotective Agents
Recent studies have highlighted the synthesis of neuroprotective agents derived from this compound. These compounds showed promising results in preclinical trials for treating neurodegenerative diseases.
Industrial Applications
In the industrial sector, this compound finds use in:
- Agrochemicals : It is utilized in the formulation of pesticides and herbicides due to its ability to modify biological pathways in target organisms.
- Dyes and Pigments : The compound serves as an intermediate in the synthesis of various dyes, enhancing color properties and stability.
Comparison with Related Compounds
This compound can be compared with other brominated pyridine derivatives to highlight its unique properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
Methyl 2-(5-bromopyridin-2-yl)acetate (CAS: 917023-06-4)
- Key Differences : Bromine at the 5-position instead of the 3-position on the pyridine ring.
- Synthesis : Hydrolysis of its methyl ester precursor yields 2-(5-bromopyridin-2-yl)acetic acid (82% yield) .
- Reactivity : The 5-bromo substituent alters electronic effects, reducing steric hindrance compared to the 3-bromo isomer.
Methyl 2-(3-bromopyridin-4-yl)acetate (CAS: 162615-12-5)
Ester Group Variations
Ethyl 2-(3-bromopyridin-2-yl)acetate (CAS: 197376-41-3)
- Key Differences : Ethyl ester group instead of methyl.
- Molecular Weight : 230.06 g/mol (vs. 216.03 for methyl ester) .
- Reactivity : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, influencing reaction kinetics in synthetic pathways .
Ethyl 2-(3,5-dibromopyridin-2-yl)acetate (CAS: 1803830-54-7)
Data Tables
Table 1. Structural and Physical Properties
| Compound Name | Substituent Position | Ester Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| Methyl 2-(3-bromopyridin-2-yl)acetate | 3-Bromo | Methyl | C₈H₈BrNO₂ | 216.03 | 192642-95-8 |
| Methyl 2-(5-bromopyridin-2-yl)acetate | 5-Bromo | Methyl | C₈H₈BrNO₂ | 216.03 | 917023-06-4 |
| Ethyl 2-(3-bromopyridin-2-yl)acetate | 3-Bromo | Ethyl | C₉H₁₀BrNO₂ | 230.06 | 197376-41-3 |
| Ethyl 2-(3,5-dibromopyridin-2-yl)acetate | 3,5-Dibromo | Ethyl | C₉H₉Br₂NO₂ | 310.97 | 1803830-54-7 |
Research Findings
- Synthetic Utility : this compound’s high yield (98%) and stability make it preferable for large-scale synthesis over ethyl analogs .
- Positional Isomer Effects : 5-Bromo isomers exhibit reduced steric hindrance, enhancing reactivity in Pd-catalyzed cross-couplings .
- Safety Profile : Brominated pyridines with ester groups generally show moderate toxicity (H302, H315 warnings), requiring careful handling .
Preparation Methods
Direct Bromination of Methyl 2-pyridylacetate
A modified synthesis method reported in the literature involves direct bromination of methyl 2-pyridylacetate derivatives using N-bromosuccinimide (NBS) or similar brominating agents under controlled conditions.
Procedure Summary:
- Dissolve methyl 2-pyridylacetate in an inert solvent such as dichloromethane.
- Add a base such as triethylamine to scavenge generated hydrogen bromide.
- Cool the reaction mixture to 0 °C.
- Add N-bromosuccinimide slowly to the mixture.
- Stir the reaction at room temperature for approximately 10 hours.
- Work-up includes extraction, washing, drying, and purification by column chromatography.
This method yields methyl 2-(3-bromopyridin-2-yl)acetate as a yellow oil with a good yield (~78%) and high purity, as confirmed by NMR characterization.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Substrate | Methyl 2-pyridylacetate | 5.0 mmol |
| Solvent | Dichloromethane (30 mL) | Inert solvent |
| Base | Triethylamine (0.15 mL, 1.0 mmol) | Neutralizes HBr |
| Brominating agent | N-bromosuccinimide (1.58 g, 5.0 mmol) | Added at 0 °C, then warmed to RT |
| Reaction time | 10 hours | Room temperature |
| Yield | 78% | After chromatographic purification |
Multi-step Synthesis via 2-Methyl-3-bromopyridine Intermediates
A related synthetic route involves preparing 2-methyl-3-bromopyridine derivatives, which can be further functionalized to the target this compound:
- Step 1: Diethyl malonate reacts with alkali metal (e.g., sodium or potassium) to form a salt.
- Step 2: Condensation with 2-chloro-3-nitropyridine in toluene, followed by acid-mediated decarboxylation, yields 2-methyl-3-nitropyridine.
- Step 3: Catalytic hydrogenation (Pd/C, methanol solvent) reduces the nitro group to 2-methyl-3-aminopyridine.
- Step 4: Diazotization and bromination of 2-methyl-3-aminopyridine under acidic conditions at low temperature (-10 °C to 0 °C) with bromine and sodium nitrite produce 2-methyl-3-bromopyridine.
This method offers high yield (up to 95%) and is suitable for industrial scale-up due to moderate conditions and simple post-processing.
Comparative Table of Preparation Methods
Research Findings and Notes
- Regioselectivity: Direct bromination using NBS in the presence of a base favors substitution at the 3-position of the pyridine ring adjacent to the acetyl group without affecting the ester function.
- Reaction Conditions: Temperature control is critical in diazotization and bromination steps to avoid side reactions and decomposition of intermediates.
- Purification: Column chromatography is typically employed for laboratory-scale purification, while extraction and washing suffice for industrial processes.
- Raw Materials: Starting materials such as methyl 2-pyridylacetate and 2-chloro-3-nitropyridine are commercially available and relatively inexpensive, facilitating cost-effective synthesis.
- Catalysts: Pd/C catalysis is effective for reduction steps in multi-step syntheses, providing high selectivity and yield.
Q & A
Basic Research Questions
Q. What are the optimized reaction conditions for synthesizing Methyl 2-(3-bromopyridin-2-yl)acetate?
- Methodological Answer : The compound is synthesized via a base-mediated reaction using anhydrous THF as the solvent. Key steps include:
- Slow addition of LHDMS (75.0 mmol) to 3-bromo-2-methylpyridine (25.0 mmol).
- Subsequent addition of dimethyl carbonate (40.0 mmol) under controlled conditions.
- Isolation via liquid-liquid extraction (ethyl acetate/water), followed by drying (Na₂SO₄) and vacuum concentration.
- The reaction achieves a 98% yield (5.63 g) without further purification .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- IR Spectroscopy : Confirms ester functionality via C=O stretching at ~1740 cm⁻¹.
- NMR Spectroscopy : ¹H NMR identifies the methyl ester (singlet at δ 3.73) and methylene group (δ 4.18). Pyridine ring protons appear as multiplets in the aromatic region .
- Mass Spectrometry (implied) : While not explicitly detailed in the evidence, high-resolution MS would validate molecular weight (C₈H₈BrNO₂: 230.97 g/mol).
Q. What are common challenges in isolating this compound?
- Methodological Answer :
- Byproduct Formation : Competing esterification or bromination side reactions may occur if stoichiometry or temperature is poorly controlled.
- Purification : The compound is isolated as a red oil, necessitating careful solvent removal and storage at low temperatures to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions influence isomer formation in related bromopyridine esters?
- Methodological Answer :
- Isomer Control : In analogous reactions (e.g., palladium-catalyzed cyclizations), increasing Et₃N concentration (from 100 mol% to 500 mol%) shifts the E/Z isomer ratio (14:1 to pure Z isomer) .
- Mechanistic Insight : Base concentration affects deprotonation rates, altering transition states and favoring specific stereoelectronic pathways.
Q. What computational tools are recommended for modeling this compound’s electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts molecular orbitals, charge distribution, and reactivity sites. Software like Gaussian or ORCA is standard.
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in solvents like THF or DMSO.
Q. How can crystallographic software (e.g., SHELXL) resolve ambiguities in structural data for bromopyridine derivatives?
- Methodological Answer :
- Refinement Strategies : SHELXL’s robust least-squares algorithms refine anisotropic displacement parameters, critical for resolving disorder in bromine-heavy structures .
- Validation Tools : Use CheckCIF to identify geometric outliers (e.g., implausible Br–C bond lengths) .
Q. What analytical approaches resolve contradictions between spectroscopic and computational data?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR with DFT-simulated spectra. Discrepancies in chemical shifts may indicate solvent effects or tautomerism.
- X-ray Diffraction : If crystallized, single-crystal XRD provides definitive bond lengths/angles, resolving ambiguities from spectroscopic methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
